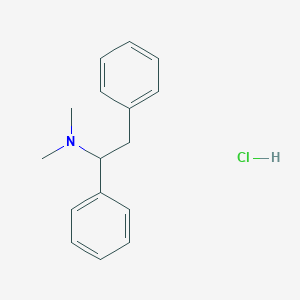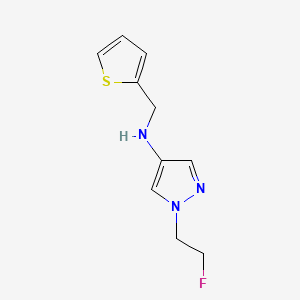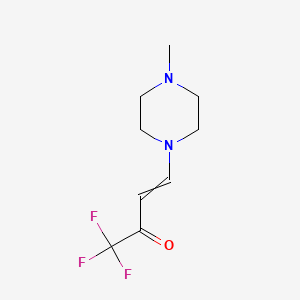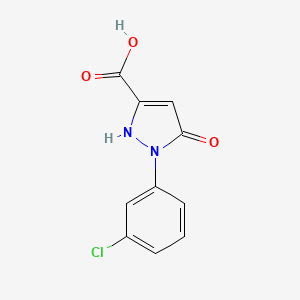
(+/-)-Lefetamine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Lefetamine (hydrochloride) is a synthetic compound known for its stimulant properties. It is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management and as a stimulant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Lefetamine (hydrochloride) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a substituted benzaldehyde with a primary amine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (+/-)-Lefetamine (hydrochloride) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Lefetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(+/-)-Lefetamine (hydrochloride) has been explored for various scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: Utilized in the development of new synthetic methodologies and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (+/-)-Lefetamine (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and reduced perception of pain. The compound binds to specific receptors and inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft.
Comparison with Similar Compounds
(+/-)-Lefetamine (hydrochloride) can be compared to other stimulant compounds such as amphetamines and methamphetamines. While all these compounds share similar stimulant effects, (+/-)-Lefetamine (hydrochloride) is unique in its specific binding profile and pharmacokinetics. Similar compounds include:
- Amphetamine
- Methamphetamine
- Phenmetrazine
- Methylphenidate
These compounds differ in their potency, duration of action, and side effect profiles, making (+/-)-Lefetamine (hydrochloride) a distinct option for specific therapeutic applications.
Properties
Molecular Formula |
C16H20ClN |
|---|---|
Molecular Weight |
261.79 g/mol |
IUPAC Name |
N,N-dimethyl-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H |
InChI Key |
VKIHKZMKDNVEIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B15050461.png)

![[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15050465.png)
![1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride](/img/structure/B15050471.png)


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B15050481.png)
![[2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050496.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15050513.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15050518.png)

![1-(2-fluoroethyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050527.png)

